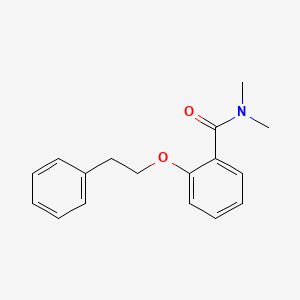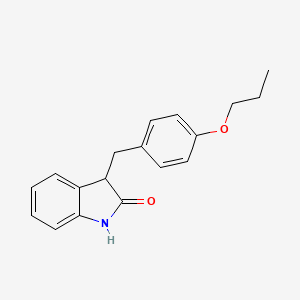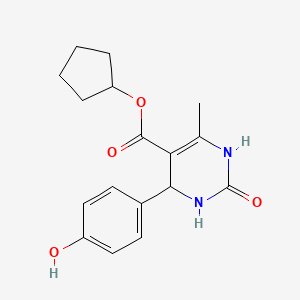
N,N-dimethyl-2-(2-phenylethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-phenylethoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
N,N-dimethyl-2-(2-phenylethoxy)benzamide is known to bind to metal ions, particularly copper ions, through the formation of stable complexes. This binding results in a change in the fluorescence properties of N,N-dimethyl-2-(2-phenylethoxy)benzamide, which can be used to detect the presence of metal ions in biological systems. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have various biochemical and physiological effects, particularly in relation to its interactions with metal ions. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, which can have implications for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2-(2-phenylethoxy)benzamide has several advantages for use in lab experiments, including its stability and solubility in organic solvents. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to be a highly sensitive fluorescent probe for the detection of metal ions in biological systems. However, N,N-dimethyl-2-(2-phenylethoxy)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Future Directions
There are several future directions for the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide, including its potential applications in the development of new drugs and diagnostic tools. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have promising anticancer and neuroprotective properties, which could be further explored for their therapeutic potential. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide could be used as a fluorescent probe for the detection of metal ions in biological systems, which could have implications for the diagnosis and treatment of various diseases. Overall, the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide has the potential to contribute to the development of new and innovative technologies in various fields.
Synthesis Methods
N,N-dimethyl-2-(2-phenylethoxy)benzamide can be synthesized through a multistep process involving the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethyl phenyl ether. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to form N,N-dimethyl-2-(2-phenylethoxy)benzamide.
Scientific Research Applications
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in various fields, including organic synthesis, pharmacology, and biochemistry. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been used as a reagent in the synthesis of various organic compounds due to its ability to form stable complexes with metal ions. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been investigated for its potential applications as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXQPYPZKSSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)


![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)
![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)